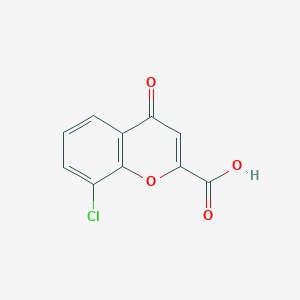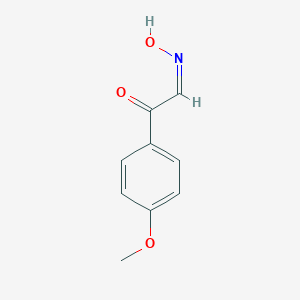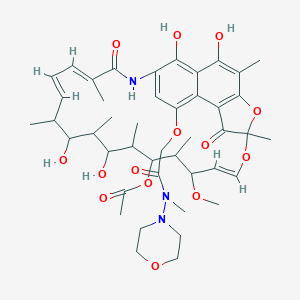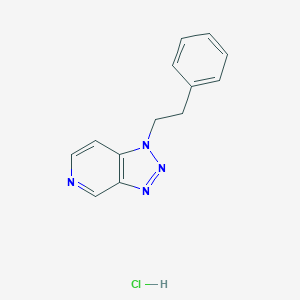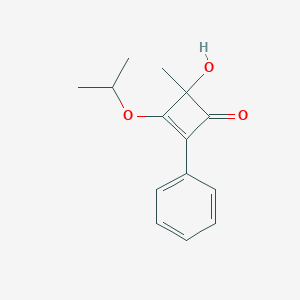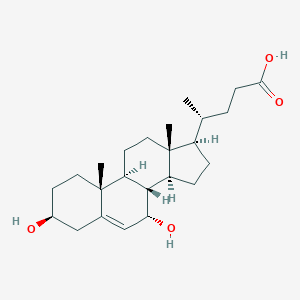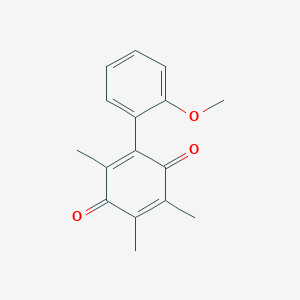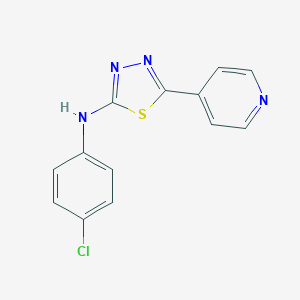
N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has been extensively studied for its potential applications in various fields of scientific research.
科学的研究の応用
N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields of scientific research. Some of the notable applications are:
1. Anticancer: Studies have shown that N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.
2. Antimicrobial: N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine has also been studied for its antimicrobial activity against various pathogenic bacteria and fungi. The compound inhibits the growth and proliferation of these microorganisms by disrupting their cell membrane and metabolic processes.
3. Neuroprotection: Studies have shown that N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine exhibits neuroprotective activity against various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound protects the neurons from oxidative stress and inflammation by activating certain signaling pathways and enzymes.
作用機序
The mechanism of action of N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine involves the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. The compound binds to the active site of these enzymes and disrupts their catalytic activity, leading to the inhibition of the target process. The compound also activates certain signaling pathways that are involved in cell survival and proliferation, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
生化学的および生理学的効果
N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine exhibits various biochemical and physiological effects depending on the target cell type and process. Some of the notable effects are:
1. Inhibition of cell proliferation: The compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of microbial growth: The compound inhibits the growth and proliferation of pathogenic bacteria and fungi by disrupting their cell membrane and metabolic processes.
3. Neuroprotection: The compound protects the neurons from oxidative stress and inflammation by activating certain signaling pathways and enzymes.
実験室実験の利点と制限
N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine has several advantages and limitations for lab experiments. Some of the notable advantages are:
1. High potency: The compound exhibits high potency against various target cells and processes, making it an effective tool for studying cellular pathways and processes.
2. Versatility: The compound exhibits a wide range of activities, including anticancer, antimicrobial, and neuroprotective activities, making it useful for various fields of scientific research.
3. Low toxicity: The compound exhibits low toxicity towards normal cells, making it a safe tool for studying cellular processes.
Some of the limitations of N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine are:
1. Limited solubility: The compound has limited solubility in water and some organic solvents, which can limit its use in certain experiments.
2. Lack of specificity: The compound exhibits a wide range of activities, which can make it difficult to study specific cellular processes.
3. Limited in vivo studies: The compound has limited in vivo studies, which can limit its potential applications in clinical settings.
将来の方向性
N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine has several potential future directions for scientific research. Some of the notable directions are:
1. Clinical trials: The compound has shown promising results in preclinical studies, making it a potential candidate for clinical trials in various diseases such as cancer and neurodegenerative disorders.
2. Structure-activity relationship studies: The compound belongs to the class of thiadiazole derivatives, which exhibit a wide range of activities. Studying the structure-activity relationship of this compound can lead to the development of more potent and specific compounds.
3. Combination therapy: The compound can be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Conclusion:
N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine is a synthetic compound that exhibits a wide range of activities, including anticancer, antimicrobial, and neuroprotective activities. The compound has several potential applications in various fields of scientific research and has shown promising results in preclinical studies. However, the compound has some limitations, including limited solubility and lack of specificity. Future research directions include clinical trials, structure-activity relationship studies, and combination therapy.
合成法
The synthesis of N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine involves the reaction of 4-chloroaniline, 4-pyridinecarboxaldehyde, and thiosemicarbazide in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product. The purity and yield of the product can be improved by using appropriate purification techniques such as recrystallization or column chromatography.
特性
製品名 |
N-(4-chlorophenyl)-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine |
|---|---|
分子式 |
C13H9ClN4S |
分子量 |
288.76 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H9ClN4S/c14-10-1-3-11(4-2-10)16-13-18-17-12(19-13)9-5-7-15-8-6-9/h1-8H,(H,16,18) |
InChIキー |
FFPDTGFPPGPYKH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)C3=CC=NC=C3)Cl |
正規SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)C3=CC=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




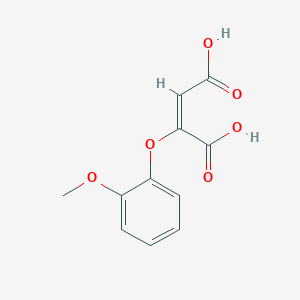
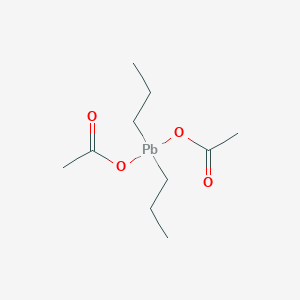
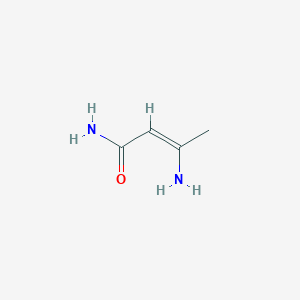

![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)
